Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride

Description

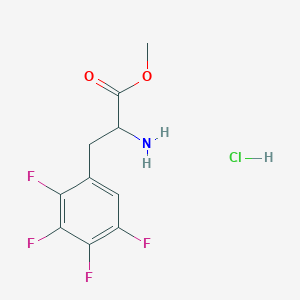

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a fluorinated aromatic amino acid ester hydrochloride. Its structure features a propanoate backbone with an amino group at the second carbon and a 2,3,4,5-tetrafluorophenyl substituent at the third carbon, esterified as a methyl ester and stabilized as a hydrochloride salt. The compound’s molecular formula is C₁₀H₁₀ClF₄NO₂, with a molecular weight of 287.45 g/mol (calculated).

Properties

Molecular Formula |

C10H10ClF4NO2 |

|---|---|

Molecular Weight |

287.64 g/mol |

IUPAC Name |

methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H9F4NO2.ClH/c1-17-10(16)6(15)3-4-2-5(11)8(13)9(14)7(4)12;/h2,6H,3,15H2,1H3;1H |

InChI Key |

XIFKISUAEKBHSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1F)F)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Fluorination Patterns

- Target Compound : 2,3,4,5-Tetrafluorophenyl group (four fluorine atoms). This configuration maximizes electron-withdrawing effects and steric hindrance.

- Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8): Single para-fluorine substitution, reducing lipophilicity (logP ~1.2) compared to tetrafluoro derivatives .

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate Hydrochloride (CAS 1958125-88-6): Difluorophenyl group with an acetate backbone (vs. propanoate), altering steric and electronic profiles .

Functional Group Modifications

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: A nitro group at the para position, a strong electron-withdrawing substituent. This compound is a precursor to amine derivatives via reduction (e.g., sodium borohydride in isopropyl alcohol) .

Physicochemical Properties and Bioavailability

Key Observations:

- Lipophilicity : Increasing fluorine atoms correlate with higher logP values (e.g., tetrafluoro target: logP ~2.8 vs. 4-fluoro: ~1.2), improving blood-brain barrier penetration but reducing aqueous solubility.

- Reactivity : Nitro groups () enable reductive transformations, whereas methoxy groups () favor electrophilic substitution at ortho/para positions.

- Molecular Weight : Bulkier substituents (e.g., biphenyl in ) increase molecular weight, impacting pharmacokinetics.

Biological Activity

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11ClF4N2O2

- Molecular Weight : 284.65 g/mol

- CAS Number : 2229507-34-8

The compound features a tetrafluorophenyl group, which is known to enhance lipophilicity and potentially influence biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that the compound can inhibit the proliferation of certain cancer cell lines. In vitro studies have shown significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been hypothesized to modulate neurotransmitter systems and provide protection against neurodegenerative conditions .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It is believed that the compound interacts with various signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

- Antitumor Efficacy :

-

Neuroprotective Effects :

- In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced apoptosis. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in cell survival rates .

- Table 2 presents the results from this neuroprotective study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.